2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines a pyrimidine ring with a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation and hydroxylation steps to introduce the ethyl and hydroxyl groups, respectively.
The next step involves the introduction of the sulfanyl group, which can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent. Finally, the acetamide group is introduced through an amidation reaction with 3-(trifluoromethyl)aniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide group can yield an amine.
Scientific Research Applications
2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring and trifluoromethyl group may play key roles in binding to these targets, potentially inhibiting their activity and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine ring structure but lacks the sulfanyl and trifluoromethyl groups.
3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the pyrimidine ring and sulfanyl group.
Uniqueness
2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C16H16F3N3O2S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H16F3N3O2S/c1-3-12-9(2)20-15(22-14(12)24)25-8-13(23)21-11-6-4-5-10(7-11)16(17,18)19/h4-7H,3,8H2,1-2H3,(H,21,23)(H,20,22,24) |
InChI Key |
IQZSZJFNEQPOQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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